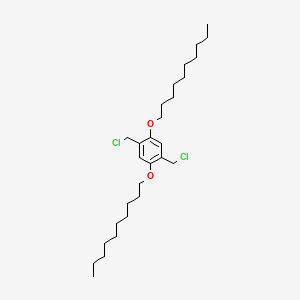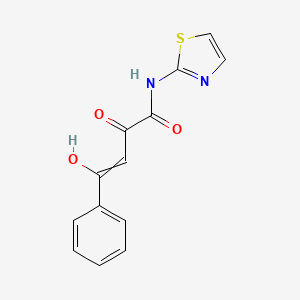![molecular formula C18H21NO B14247250 2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide CAS No. 331003-50-0](/img/structure/B14247250.png)
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide is an organic compound with a complex structure that includes both phenyl and butanamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide typically involves the reaction of 2-phenylbutan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2-phenylbutan-2-amine and acetic anhydride.
Solvent: An appropriate solvent such as dichloromethane.
Catalyst: A base such as triethylamine to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction may produce 2-phenylbutan-2-amine.
Aplicaciones Científicas De Investigación
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-N-pyridin-4-ylbutanamide: Shares a similar structure but with a pyridine ring instead of a phenyl group.
N-(2-ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide: Contains a piperazine ring, offering different biological properties.
Uniqueness
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide is unique due to its specific arrangement of phenyl and butanamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
331003-50-0 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C18H21NO/c1-15(12-13-16-8-4-2-5-9-16)19-18(20)14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,19,20)/t15-/m1/s1 |
Clave InChI |
WOCGROGRPWVPJP-OAHLLOKOSA-N |
SMILES isomérico |
C[C@H](CCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


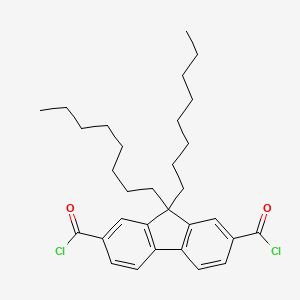
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
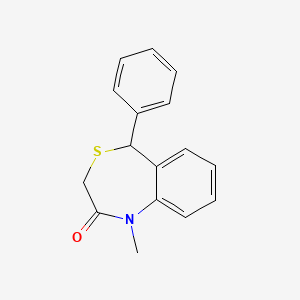

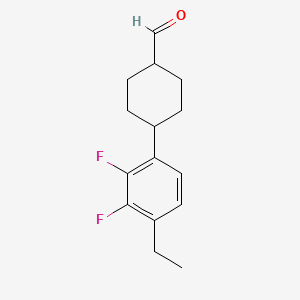
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)


![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

